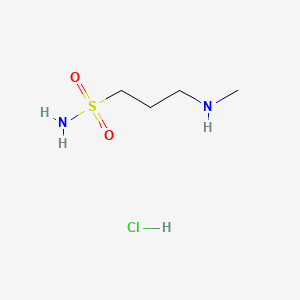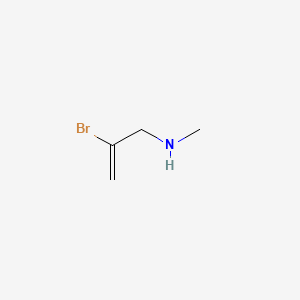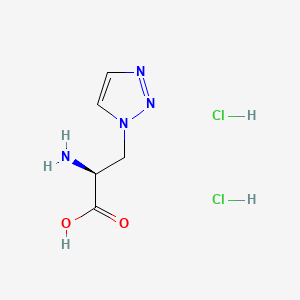
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amino acid backbone with a triazole ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and azides.
Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring. This reaction is typically carried out under mild conditions using copper(I) catalysts.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or amino acid backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce a variety of functional groups.
科学研究应用
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the amino acid backbone allows it to interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- (2S)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid
- (2S)-2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid
Uniqueness
What sets (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride apart from similar compounds is its specific triazole ring position and the presence of the dihydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, making it a unique and valuable compound for research and industrial applications.
属性
分子式 |
C5H10Cl2N4O2 |
|---|---|
分子量 |
229.06 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(triazol-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)3-9-2-1-7-8-9;;/h1-2,4H,3,6H2,(H,10,11);2*1H/t4-;;/m0../s1 |
InChI 键 |
DGVSUYCDYAUMMA-FHNDMYTFSA-N |
手性 SMILES |
C1=CN(N=N1)C[C@@H](C(=O)O)N.Cl.Cl |
规范 SMILES |
C1=CN(N=N1)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


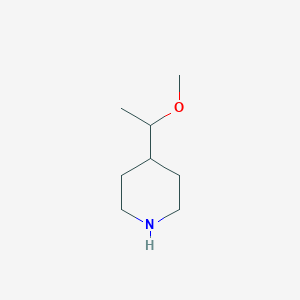
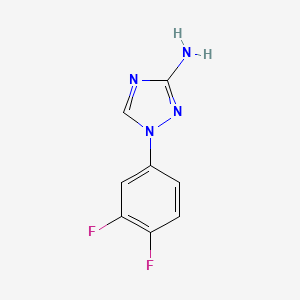
![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)
![1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B13489864.png)
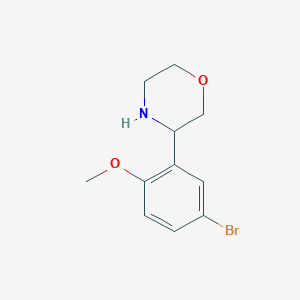
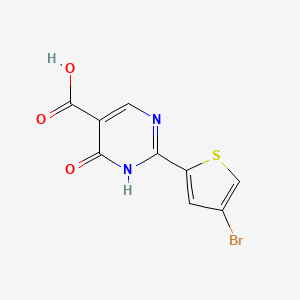
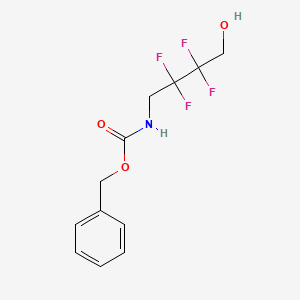
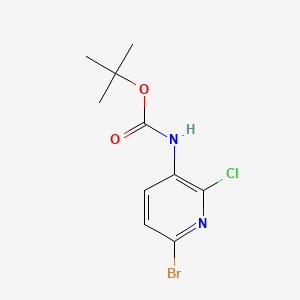
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
